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molecular formula C14H22N2 B1466133 4-(1-Isopropylpiperidin-4-yl)aniline CAS No. 837421-92-8

4-(1-Isopropylpiperidin-4-yl)aniline

Cat. No. B1466133
M. Wt: 218.34 g/mol
InChI Key: CMTKUPVJBDAYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915256B2

Procedure details

Hydrazine (35% by weight in water, 0.67 mL, 7.2 mmol) and 10% Pd/C (38 mg, 0.03 mmol) are added to a solution of 1-isopropyl-4-(4-nitrophenyl)piperidine (180 mg, 0.72 mmol) in EtOH (10 mL) and the mixture is heated at reflux for 3 h. After cooling, the mixture is filtered through celite and the solvent evaporated. The residue is redissolved in DCM (25 mL), dried over MgSO4 and the solvent evaporated to afford the desired compound as a pale yellow solid (113 mg, 0.52 mmol) which was used without further purification.
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
1-isopropyl-4-(4-nitrophenyl)piperidine
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
38 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
NN.[CH:3]([N:6]1[CH2:11][CH2:10][CH:9]([C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)[CH2:8][CH2:7]1)([CH3:5])[CH3:4]>CCO.[Pd]>[CH:3]([N:6]1[CH2:7][CH2:8][CH:9]([C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)[CH2:10][CH2:11]1)([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0.67 mL
Type
reactant
Smiles
NN
Name
1-isopropyl-4-(4-nitrophenyl)piperidine
Quantity
180 mg
Type
reactant
Smiles
C(C)(C)N1CCC(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
38 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is redissolved in DCM (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCC(CC1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.52 mmol
AMOUNT: MASS 113 mg
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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